molecular formula C12H9F2N3O3S B2867715 N'-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide CAS No. 851988-49-3

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide

Cat. No. B2867715
CAS RN: 851988-49-3
M. Wt: 313.28
InChI Key: VZNRVFRXOPLSDG-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Compounds with a benzothiazole ring have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm) and the calculated π-electron density show that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the substituents present on the benzothiazole ring . For instance, intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield final derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary depending on the specific compound. For example, benzothiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Anticancer Potential

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide, a benzothiazole derivative, has been explored for its anticancer potential. Osmaniye et al. (2018) synthesized various benzothiazole acylhydrazones and investigated their probable anticancer activity. The study performed MTT tests to observe cytotoxic activity against different cancer cell lines and further investigated the inhibitory effects on DNA synthesis in specific cell lines, indicating the compound's potential as an anticancer agent (Osmaniye et al., 2018).

Antimicrobial and Antioxidant Properties

Another study by Nastasă et al. (2015) synthesized new series of hydrazones containing benzothiazole scaffolds, which exhibited moderate-to-good antimicrobial activity against various bacterial strains. Additionally, these compounds demonstrated antioxidant properties, with certain derivatives showing enhanced free-radical scavenging ability (Nastasă et al., 2015).

Enzyme Inhibition and Antimicrobial Activity

In 2022, Mor et al. reported the synthesis of N'-arylidene-2-((7-methylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetohydrazides, which demonstrated significant in vitro inhibition against Type II diabetes, along with notable antimicrobial activities. This study highlighted the compound's potential in therapeutic applications against diabetes and microbial infections (Mor et al., 2022).

Corrosion Inhibition

In the field of material science, a study by Obot et al. (2016) utilized density functional theory (DFT) and Monte Carlo simulation to assess the inhibition performance of certain carbohydrazide Schiff bases, including derivatives of benzothiazole, as corrosion inhibitors for steel. This application is crucial for extending the lifespan of metal structures and components (Obot et al., 2016).

Molecular Synthesis and Structural Analysis

Katritzky et al. (2010) focused on the efficient synthesis of thiadiazole peptides, utilizing derivatives of thiazole. This research contributes to the understanding of molecular structures and potential pharmaceutical applications of thiazole-based compounds (Katritzky et al., 2010).

Antiviral Properties

Aslam et al. (2014) synthesized a novel series of acetohydrazides with potential anti-HIV-1 activity. The study highlighted specific compounds exhibiting significant activity against the virus, demonstrating the potential of benzothiazole derivatives in antiviral therapy (Aslam et al., 2014).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely depending on the specific compound and its biological target. For example, some benzothiazole derivatives have been found to inhibit COX-1 and COX-2, enzymes involved in inflammation .

Safety and Hazards

Benzothiazole and its derivatives can be harmful if swallowed and may cause skin, eye, and respiratory irritation .

properties

IUPAC Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O3S/c13-6-3-7(14)10-9(4-6)21-12(15-10)17-16-11(18)8-5-19-1-2-20-8/h3-5H,1-2H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNRVFRXOPLSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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